Hemodynamic Impact at Rest: Preservation of Cardiac Output vs. Atenolol and Propranolol
ICI 89406's pronounced intrinsic sympathomimetic activity (ISA) results in a neutral hemodynamic profile at rest, a key differentiator from non-ISA beta-blockers. In a head-to-head comparison, ICI 89406 did not significantly change cardiac output (CO) or heart rate (HR) in patients at rest [1]. This directly contrasts with atenolol and propranolol, which reduced CO by 25% and HR by 15% under the same conditions [1]. This preservation of resting cardiovascular function is a quantifiable advantage for in vivo models where avoiding bradycardia or reduced cardiac output is critical.
| Evidence Dimension | Resting Cardiac Output (CO) Change |
|---|---|
| Target Compound Data | No significant change |
| Comparator Or Baseline | Atenolol and Propranolol: 25% reduction |
| Quantified Difference | ≈ 25 percentage point difference |
| Conditions | Patients with ischemic heart disease at rest, assessed via invasive hemodynamic monitoring. |
Why This Matters
This is the primary quantitative evidence that ICI 89406 offers a fundamentally different hemodynamic impact than non-ISA β-blockers, guiding selection for studies where resting cardiac function must be maintained.
- [1] Svendsen TL. Central hemodynamics of beta-adrenoceptor blocking drugs: beta 1 selectivity versus intrinsic sympathomimetic activity. J Cardiovasc Pharmacol. 1983;5 Suppl 1:S21-5. View Source
